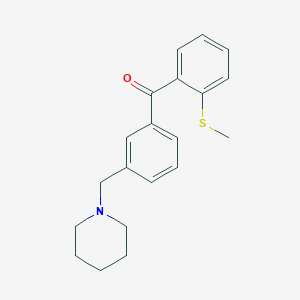

3'-Piperidinomethyl-2-thiomethylbenzophenone

Descripción

3'-Piperidinomethyl-2-thiomethylbenzophenone (CAS: 898792-84-2) is a benzophenone derivative with a molecular formula of C20H23NOS and a molecular weight of 325.47 g/mol. Its structure features a piperidinomethyl group at the 3' position and a thiomethyl (-SCH3) substituent at the 2-position of the benzophenone scaffold . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical research, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .

Propiedades

IUPAC Name |

(2-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCIEPKAXJAJCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643134 | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-84-2 | |

| Record name | Methanone, [2-(methylthio)phenyl][3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Piperidinomethyl-2-thiomethylbenzophenone typically involves the reaction of 2-thiomethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for 3’-Piperidinomethyl-2-thiomethylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3’-Piperidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The piperidine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

3’-Piperidinomethyl-2-thiomethylbenzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 3’-Piperidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3'-Piperidinomethyl-2-thiomethylbenzophenone and its analogs:

Key Observations:

Trifluoromethyl (-CF3) groups enhance metabolic stability and electron-withdrawing effects, making the compound more resistant to oxidative degradation .

Heterocyclic Ring Variations: Piperidine (6-membered, saturated amine ring) provides moderate basicity, while 4-methylpiperazine (7-membered, two nitrogen atoms) introduces additional hydrogen-bonding capacity, improving solubility in acidic media .

Thiomethyl vs. Trifluoromethyl :

Pharmacological and Industrial Relevance

- Piperidine-containing analogs are prevalent in CNS drug candidates due to their ability to cross the blood-brain barrier .

- Methylpiperazine derivatives are explored for antimicrobial activity, as the additional nitrogen enhances interactions with bacterial targets .

- Thiomethyl groups are less common in final drug molecules due to metabolic instability but remain valuable intermediates .

Actividad Biológica

3'-Piperidinomethyl-2-thiomethylbenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular weight of 325.5 g/mol and features both piperidine and thiomethyl groups, which contribute to its unique chemical properties. The presence of these functional groups allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that 3'-Piperidinomethyl-2-thiomethylbenzophenone exhibits significant antimicrobial activity against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 64 µg/mL | Interference with cell wall synthesis |

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer properties, particularly against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of caspase-mediated apoptosis |

| MCF-7 (breast cancer) | 15 | Inhibition of the PI3K/Akt signaling pathway |

| A549 (lung cancer) | 12 | Cell cycle arrest at the G1 phase |

The biological activity of 3'-Piperidinomethyl-2-thiomethylbenzophenone is primarily attributed to its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets include:

- Enzymes involved in metabolic pathways : The compound inhibits key enzymes, disrupting metabolic processes in pathogens.

- Cell surface receptors : Binding to receptors may modulate signaling pathways related to cell growth and survival.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3'-Piperidinomethyl-2-thiomethylbenzophenone against clinical isolates. The results demonstrated that the compound effectively inhibited growth in a range of bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Study on Anticancer Effects

In vitro studies conducted on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis indicated that cells underwent apoptosis, confirming the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.